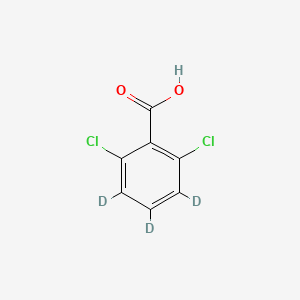

2,6-Dichlorobenzoic acid-d3

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H4Cl2O2 |

|---|---|

Molekulargewicht |

194.03 g/mol |

IUPAC-Name |

2,6-dichloro-3,4,5-trideuteriobenzoic acid |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |

InChI-Schlüssel |

MRUDNSFOFOQZDA-CBYSEHNBSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)O)Cl)[2H] |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of 2,6-Dichlorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,6-Dichlorobenzoic acid-d3, a deuterated analog of 2,6-Dichlorobenzoic acid. This document includes a summary of its physical and chemical properties, detailed experimental protocols for its analysis, and insights into its metabolic context.

Core Chemical Properties

This compound is a stable isotope-labeled compound valuable in various research applications, including metabolic studies and as an internal standard in analytical chemistry.[1]

Table 1: Physical and Chemical Properties of 2,6-Dichlorobenzoic acid and its d3-Isotopologue

| Property | 2,6-Dichlorobenzoic acid | This compound |

| Molecular Formula | C₇H₄Cl₂O₂ | C₇HD₃Cl₂O₂[1] |

| Molecular Weight | 191.01 g/mol | 194.03 g/mol [1] |

| CAS Number | 50-30-6 | 1219805-50-1[1] |

| Appearance | White to beige crystalline powder or needles.[2] | Not specified, likely similar to the non-deuterated form. |

| Melting Point | 139-142 °C[3] | Not specified, likely similar to the non-deuterated form. |

| Water Solubility | 0.1-1 g/100 mL at 19 °C[2] | Not specified, likely similar to the non-deuterated form. |

| pKa | 1.69 ± 0.10[2] | Not specified, likely similar to the non-deuterated form. |

Spectroscopic and Chromatographic Data

Detailed analytical data is crucial for the identification and quantification of this compound.

Table 2: Summary of Spectroscopic and Chromatographic Data

| Technique | Data for 2,6-Dichlorobenzoic acid (as reference) |

| ¹H NMR | Chemical shifts are observed for the aromatic protons. |

| ¹³C NMR | Signals corresponding to the seven carbon atoms are observed. |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 190, with characteristic isotopic peaks for two chlorine atoms. Major fragments at m/z 173 ([M-OH]⁺) and 145 ([M-COOH]⁺).[4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | Retention time is dependent on the specific column and mobile phase used. A reverse-phase method is suitable.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments related to this compound.

Synthesis of 2,6-Dichlorobenzoic acid

Protocol 1: Synthesis via Chlorination of 2,6-Dichlorobenzaldehyde (B137635)

This method involves the chlorination of 2,6-dichlorobenzaldehyde followed by hydrolysis.[3]

-

Step 1: Generation of 2,6-Dichlorobenzoyl chloride: 2,6-Dichlorobenzaldehyde is chlorinated with chlorine gas in an organic solvent to produce 2,6-dichlorobenzoyl chloride.

-

Step 2: Hydrolysis: A predetermined amount of water is slowly added to the 2,6-dichlorobenzoyl chloride. The mixture is heated to reflux for 1-1.5 hours. After cooling to 25 °C, the resulting 2,6-dichlorobenzoic acid is collected by filtration.

High-Performance Liquid Chromatography (HPLC) Analysis

This reverse-phase HPLC method is suitable for the analysis of 2,6-Dichlorobenzoic acid and can be applied to its deuterated form.[5]

-

Column: Newcrom R1 reverse-phase column.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[5]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[5]

Mass Spectrometry (MS) Analysis

The following outlines a general procedure for obtaining a mass spectrum.

-

Instrumentation: A mass spectrometer capable of electron ionization (EI).

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Standard electron ionization at 70 eV.

-

Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions. For this compound, the molecular ion peak is expected at m/z 193.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General guidance for obtaining ¹H and ¹³C NMR spectra.

-

Solvent: A suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: For this compound, the proton NMR spectrum will be simplified due to the deuterium (B1214612) substitution on the aromatic ring. The ¹³C NMR spectrum will show signals for all carbon atoms, with those bonded to deuterium potentially showing splitting depending on the spectrometer's capabilities.

Isotopic Purity Assessment

The isotopic purity of this compound can be determined using mass spectrometry or NMR.

-

Mass Spectrometry: High-resolution mass spectrometry can be used to determine the relative abundance of the deuterated and non-deuterated molecular ions.[6]

-

NMR Spectroscopy: Quantitative ¹H NMR (qNMR) can be used by comparing the integral of the remaining proton signals to an internal standard.[7]

Stability Assessment

A stability-indicating HPLC method can be used to assess the stability of this compound under various conditions (e.g., pH, temperature, light).

-

Method: The HPLC method described in section 3.2 can be employed.

-

Procedure: Solutions of the compound are stored under the desired conditions for specific time intervals. The samples are then analyzed by HPLC, and the peak area of the parent compound is compared to its initial peak area to determine the extent of degradation.

Signaling Pathways and Workflows

Metabolic Pathway of Dichlobenil

2,6-Dichlorobenzoic acid is a metabolite of the herbicide Dichlobenil (2,6-dichlorobenzonitrile). The metabolic transformation is primarily carried out by soil bacteria.[2]

Bacterial Degradation of 2,6-Dichlorobenzoic Acid

Certain bacteria can further degrade 2,6-Dichlorobenzoic acid through hydroxylation and subsequent ring cleavage.[8]

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample.

Safety Information

2,6-Dichlorobenzoic acid is classified as an irritant. The following hazard statements apply to the non-deuterated form and should be considered for the d3-analog as well:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Applications in Research

2,6-Dichlorobenzoic acid and its derivatives are utilized in various research and development areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including Lux-S enzyme inhibitors, which are being investigated as potential novel antibiotics.[10]

-

Agrochemicals: It is a known environmental transformation product of the herbicide Dichlobenil.[9]

-

Organic Synthesis: The presence of multiple reactive sites makes it a versatile building block for the synthesis of complex organic molecules.[11]

This technical guide provides a foundational understanding of the chemical properties and analytical methodologies for this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]

- 2. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid - Google Patents [patents.google.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Separation of 2,6-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ckisotopes.com [ckisotopes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

- 11. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dichlorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-Dichlorobenzoic acid-d3 (d3-2,6-DCBA), a deuterated analog of the versatile chemical intermediate 2,6-Dichlorobenzoic acid. This document outlines a proposed synthetic pathway, detailed experimental protocols, purification techniques, and methods for analytical characterization. The inclusion of deuterium (B1214612) in place of hydrogen at specific positions on the aromatic ring makes d3-2,6-DCBA a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in quantitative mass spectrometry-based assays.

Introduction

2,6-Dichlorobenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its deuterated isotopologue, this compound, offers significant advantages in drug development and metabolic research. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration. This property can be exploited to improve the pharmacokinetic profiles of drug candidates.[3] Furthermore, the distinct mass of the deuterated compound makes it an ideal internal standard for isotope dilution mass spectrometry, enabling highly accurate quantification of the non-deuterated analyte in complex biological matrices.

This guide details a feasible synthetic route for this compound via hydrogen-deuterium (H/D) exchange, along with robust purification and analytical characterization methods.

Synthesis of this compound

Proposed Synthetic Pathway: Hydrogen-Deuterium Exchange

The most direct approach for the synthesis of this compound is the acid-catalyzed H/D exchange on the aromatic ring of 2,6-Dichlorobenzoic acid. This electrophilic aromatic substitution reaction utilizes a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), to replace the hydrogen atoms at positions 3, 4, and 5 with deuterium.

Caption: Proposed synthesis of this compound via H/D exchange.

Experimental Protocol: H/D Exchange of 2,6-Dichlorobenzoic acid

Disclaimer: This is a proposed protocol based on general procedures for H/D exchange on aromatic rings. Optimization of reaction conditions (temperature, time, and reagent stoichiometry) may be necessary to achieve the desired level of deuteration and yield.

Materials:

-

2,6-Dichlorobenzoic acid

-

Deuterated sulfuric acid (D₂SO₄, 98% in D₂O)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-Dichlorobenzoic acid (1.0 eq) in a minimal amount of D₂O.

-

Carefully add deuterated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for an extended period (e.g., 24-48 hours) to facilitate the H/D exchange. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice-cold D₂O.

-

Extract the product into diethyl ether (3 x volume of the aqueous phase).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis may contain unreacted starting material and other impurities. Purification is crucial to obtain a high-purity product suitable for research and analytical applications. A combination of recrystallization and, if necessary, preparative high-performance liquid chromatography (HPLC) is recommended.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying crystalline solids. For 2,6-Dichlorobenzoic acid, ethanol (B145695) is a suitable solvent.[2]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

-

Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, cool the flask in an ice bath for about 30 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC)

For very high purity requirements, preparative reverse-phase HPLC can be employed. The analytical HPLC conditions described in the characterization section can be scaled up for this purpose.

Analytical Characterization and Data

The identity, purity, and isotopic enrichment of the synthesized this compound should be confirmed using various analytical techniques.

Quantitative Data Summary

| Property | Value | Source/Method |

| Chemical Formula | C₇HD₃Cl₂O₂ | - |

| Molecular Weight | 194.03 g/mol | Calculated[3] |

| CAS Number | 1219805-50-1 | Chemical Supplier[4] |

| Melting Point (non-deuterated) | 139-142 °C | Literature[2] |

| Purity (Typical) | >98% | HPLC, NMR |

| Isotopic Enrichment | >95 atom % D | Mass Spectrometry, NMR |

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the deuterated product should show a significant reduction or complete absence of signals in the aromatic region compared to the non-deuterated starting material. The integration of the remaining proton signals relative to an internal standard can be used to estimate the degree of deuteration.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the positions where deuterium has been incorporated.

-

¹³C NMR: The carbon NMR spectrum can also provide information about the deuteration, as the C-D coupling patterns differ from C-H coupling.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the deuterated compound and to determine the isotopic distribution. The mass spectrum will show a molecular ion peak at m/z corresponding to C₇HD₃Cl₂O₂. The relative intensities of the M, M+1, M+2, etc., peaks will indicate the level of isotopic enrichment.

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method can be used to assess the chemical purity of the final product. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid or trifluoroacetic acid). The purity is determined by the area percentage of the main peak.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. The proposed H/D exchange method offers a straightforward route to this valuable isotopically labeled compound. The detailed protocols for purification and analytical characterization will enable researchers to produce and verify the quality of d3-2,6-DCBA for its application in advanced pharmaceutical research and development. Careful execution of the experimental procedures and thorough analytical validation are crucial for obtaining a high-quality product suitable for its intended scientific applications.

References

The Role of 2,6-Dichlorobenzoic acid-d3 and Related Deuterated Analogs in Modern Analytical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly in the realms of environmental monitoring, food safety, and pharmaceutical development, the demand for highly accurate and precise quantitative methods is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving reliable quantification of trace-level compounds in complex matrices. This technical guide focuses on the application of 2,6-Dichlorobenzoic acid-d3 and, more broadly, its structurally related and analytically significant deuterated analogs, such as 2,6-Dichlorobenzamide-d3, in robust analytical workflows.

While this compound serves as a crucial internal standard for the analysis of its non-deuterated counterpart, its application is best understood within the broader context of analyzing related environmental contaminants. This guide will delve into the core principles of isotope dilution mass spectrometry, provide detailed experimental protocols for the analysis of the significant environmental contaminant 2,6-Dichlorobenzamide (BAM), and explore the metabolic pathways associated with these compounds.

Core Principles: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample prior to analysis. This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D).

The fundamental advantage of this method is that the internal standard experiences the same physical and chemical challenges as the native analyte throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, effectively compensating for matrix effects and procedural inconsistencies.

Primary Application: Quantification of 2,6-Dichlorobenzamide (BAM) in Environmental Samples

A significant application for deuterated analogs in this chemical family is the quantification of 2,6-Dichlorobenzamide (BAM), a persistent and mobile degradation product of the herbicide dichlobenil (B1670455). Due to its potential to contaminate groundwater, sensitive and reliable methods for its detection are essential. The internal standard of choice for this analysis is 2,6-Dichlorobenzamide-d3.

Experimental Protocol: Analysis of BAM in Water by Solid-Phase Extraction and LC-MS/MS

This protocol outlines a typical workflow for the quantification of BAM in water samples using 2,6-Dichlorobenzamide-d3 as an internal standard.

1. Sample Preparation and Extraction:

-

Sample Collection: Collect 1-liter water samples in amber glass bottles.

-

Fortification: Spike the samples with a known concentration of 2,6-Dichlorobenzamide-d3 internal standard solution.

-

Solid-Phase Extraction (SPE):

-

Condition a divinylbenzene (B73037) (DVB) SPE cartridge with methanol (B129727) followed by deionized water.

-

Pass the entire 1-liter water sample through the SPE cartridge under vacuum at a flow rate of approximately 10 mL/min.

-

Wash the cartridge with deionized water to remove interfering salts.

-

Dry the cartridge under vacuum.

-

-

Elution: Elute the retained BAM and the internal standard from the cartridge with an appropriate organic solvent, such as ethyl acetate (B1210297) or methylene (B1212753) chloride.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the specific analytes and mobile phase.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both BAM and 2,6-Dichlorobenzamide-d3 are monitored.

-

Quantitative Data Summary

The following table summarizes typical parameters and performance data for the LC-MS/MS analysis of BAM using its deuterated internal standard.

| Parameter | Typical Value/Range |

| Internal Standard Concentration | 0.1 - 1.0 µg/L |

| Calibration Range | 0.01 - 10 µg/L |

| Limit of Detection (LOD) | 0.005 - 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.015 - 0.03 µg/L |

| Recovery | 90 - 110% |

| Relative Standard Deviation (RSD) | < 15% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of BAM in water samples.

Caption: Analytical workflow for BAM quantification in water.

Metabolic Pathways of Related Compounds

Understanding the metabolic fate of dichlobenil is crucial for environmental assessment. The primary degradation pathway involves the transformation of dichlobenil to the more persistent BAM, which can then be further metabolized, albeit slowly, to 2,6-Dichlorobenzoic acid.

The following diagram illustrates this key metabolic transformation.

Caption: Metabolic degradation of Dichlobenil to BAM and 2,6-Dichlorobenzoic Acid.

The Role of this compound

While 2,6-Dichlorobenzamide-d3 is the standard for BAM analysis, this compound is the ideal internal standard for the quantification of 2,6-Dichlorobenzoic acid itself. This is particularly relevant in studies investigating the further degradation of BAM or in monitoring the presence of 2,6-Dichlorobenzoic acid as a contaminant. The analytical principles and protocols would be analogous to those described for BAM, with adjustments to the specific mass transitions and chromatographic conditions to optimize for 2,6-Dichlorobenzoic acid.

Conclusion

The use of deuterated internal standards, such as this compound and 2,6-Dichlorobenzamide-d3, is indispensable for the accurate and precise quantification of environmental contaminants. By employing isotope dilution mass spectrometry, researchers and analytical laboratories can overcome the challenges posed by complex matrices and achieve reliable data essential for regulatory compliance, environmental risk assessment, and a deeper understanding of metabolic and degradation pathways. The methodologies and principles outlined in this guide provide a robust framework for the implementation of these powerful analytical techniques.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,6-Dichlorobenzoic acid-d3 (CAS: 1219805-50-1)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1219805-50-1), a deuterated stable isotope-labeled internal standard. The non-labeled compound, 2,6-Dichlorobenzoic acid, is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document details the physicochemical properties, analytical methodologies, and common applications of its deuterated analogue, which is crucial for quantitative analysis in various stages of drug development and research. Experimental protocols for synthesis and analysis are provided, alongside graphical representations of key workflows to support laboratory implementation.

Physicochemical Properties

This compound is the deuterium-labeled form of 2,6-Dichlorobenzoic acid. The primary use of deuteration is to create a stable, heavy-isotope version of a compound for use as an internal standard in quantitative mass spectrometry-based assays.[3] The physical and chemical properties of the deuterated and unlabeled compounds are largely identical, with the primary difference being the molecular weight.

Table 1: Physicochemical Properties of this compound and its Unlabeled Analog

| Property | This compound | 2,6-Dichlorobenzoic acid (Unlabeled) | Reference(s) |

| CAS Number | 1219805-50-1 | 50-30-6 | [4][5],[2][6] |

| Molecular Formula | C₇HD₃Cl₂O₂ | C₇H₄Cl₂O₂ | [4],[7] |

| Molecular Weight | 194.03 g/mol | 191.01 g/mol | [4][5],[6][7] |

| Appearance | White to off-white solid | Needles (from ethanol) or white/beige crystalline powder.[2][7] | [2][7] |

| Melting Point | Not specified, expected to be similar to unlabeled | 139-144 °C | [2][7] |

| Boiling Point | Not specified, expected to be similar to unlabeled | Sublimes; ~274°C (estimate) | [2][7] |

| Solubility | Not specified, expected to be similar to unlabeled | Slightly soluble in water (0.1-1 g/100 mL at 19 °C).[2][7] | [2][7] |

| IUPAC Name | 2,6-dichloro-3,4,5-trideuteriobenzoic acid | 2,6-dichlorobenzoic acid | [8],[7] |

Synthesis and Purification

The synthesis of the unlabeled 2,6-Dichlorobenzoic acid typically involves the chlorination of a precursor molecule. The deuterated version would be synthesized using a deuterated starting material.

General Synthesis Protocol (Unlabeled)

A common method for producing 2,6-Dichlorobenzoic acid is through the catalyzed chlorination of 2,6-dichlorobenzal chloride.[9]

Reaction: 2,6-Dichlorobenzal chloride + Cl₂ + H₂O --(Lewis Acid Catalyst)--> 2,6-Dichlorobenzoic acid + HCl

Experimental Protocol:

-

Reactant Charging: To a suitable reaction vessel, charge 2,6-dichlorobenzal chloride and a catalytic amount (e.g., 0.05% w/w) of a Lewis acid catalyst (e.g., ZnCl₂, SbCl₅).[9]

-

Reaction Conditions: Heat the mixture to a temperature of approximately 180°C.[9]

-

Reagent Addition: Introduce chlorine gas and water (or steam) into the reaction mixture. A molar ratio of approximately 2 to 2.5 moles of water per mole of 2,6-dichlorobenzal chloride is preferred.[9]

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed.

-

Purification: Upon completion, the crude product can be purified. Cool the reaction mixture to allow crystallization. The crude acid can be further purified by extraction with an aqueous bicarbonate solution followed by acidification, or by recrystallization from water or ethanol.[9]

Note on Deuteration: The synthesis of this compound would require the use of a deuterated starting material, such as a deuterated toluene (B28343) derivative, which would then undergo chlorination and subsequent oxidation steps to yield the final labeled product.

Caption: Synthesis pathway for 2,6-Dichlorobenzoic acid.

Analytical Methodologies

Due to its primary role as an internal standard, high-purity and accurate characterization of this compound are essential. HPLC coupled with mass spectrometry is the principal analytical technique.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the separation and quantification of 2,6-Dichlorobenzoic acid.[10]

Experimental Protocol:

-

Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detector.

-

Column: C18 reversed-phase column (e.g., Newcrom R1 or equivalent), 3 µm or 5 µm particle size.[10]

-

Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility).[10]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm or by MS detector in negative ion mode.[11]

-

Injection Volume: 5 - 10 µL.

Table 2: Typical HPLC Method Parameters

| Parameter | Value | Reference(s) |

| Column | C18 (USP L1) | [11] |

| Mobile Phase | Acetonitrile / Water with Formic Acid | [10] |

| Flow Rate | 1.0 - 1.2 mL/min | [10][11] |

| Detector | UV (210 nm) or Mass Spectrometer | [11] |

| Temperature | Ambient (~25°C) | [11] |

Mass Spectrometry (MS)

Mass spectrometry is used for confirmation of identity and for quantification when using the deuterated standard.

Experimental Protocol:

-

Instrumentation: Mass Spectrometer, typically a triple quadrupole (QqQ) for quantitative analysis.

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative studies.

-

Parent Ion (m/z) for Unlabeled: 190.0 (M-H)⁻

-

Parent Ion (m/z) for d3-labeled: 193.0 (M-H)⁻

-

Fragmentation: For MS/MS, characteristic product ions would be identified by fragmentation of the parent ion (e.g., loss of CO₂).

Caption: Bioanalytical workflow using a deuterated internal standard.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of the unlabeled form in complex matrices.[3]

-

Pharmacokinetic (PK) Studies: In drug development, if 2,6-Dichlorobenzoic acid is a metabolite of a drug candidate, the d3-labeled standard is essential for accurately measuring its concentration in plasma, urine, or tissue over time.

-

Metabolic Studies: Used as a tracer to study the metabolic fate of compounds containing the 2,6-dichlorobenzoic acid moiety.[3]

-

Environmental Monitoring: The unlabeled compound is a transformation product of the herbicide dichlobenil.[7] The d3-standard can be used for precise quantification in environmental samples like soil and water.

Caption: Logic of using a stable isotope-labeled internal standard.

Safety and Handling

Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[4] The unlabeled compound is classified as an irritant.[7] Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 50-30-6,2,6-Dichlorobenzoic acid | lookchem [lookchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 2,6-Dichlorobenzoic-d3 Acid | LGC Standards [lgcstandards.com]

- 6. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

- 7. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dichlorobenzoic-d3 Acid | LGC Standards [lgcstandards.com]

- 9. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]

- 10. Separation of 2,6-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physical Characteristics of 2,6-Dichlorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral characteristics of 2,6-Dichlorobenzoic acid-d3 (CAS No. 1219805-50-1).[1][2][3][4] This deuterated analog of 2,6-Dichlorobenzoic acid is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document outlines its key physical properties, provides detailed experimental protocols for its characterization, and includes visualizations to illustrate analytical workflows.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled compound where three hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612).[1][4] This substitution results in a predictable increase in molecular weight while maintaining chemical reactivity similar to its non-deuterated counterpart. The physical properties are summarized in the table below. Data for the non-deuterated form (2,6-Dichlorobenzoic acid, CAS No. 50-30-6) is included for comparison, as the physical characteristics are expected to be very similar.

| Property | This compound | 2,6-Dichlorobenzoic acid (for comparison) |

| CAS Number | 1219805-50-1[1][2][3][4] | 50-30-6[5][6][7] |

| Molecular Formula | C₇HD₃Cl₂O₂[1][3][4] | C₇H₄Cl₂O₂[5][6] |

| Molecular Weight | 194.03 g/mol [1][3][4] | 191.01 g/mol [6][7] |

| Appearance | Not explicitly stated; expected to be a white to off-white crystalline powder or needles. | White to off-white crystalline powder; needles from ethanol.[5][8] |

| Melting Point | Not explicitly stated; expected to be in the range of 139-142 °C. | 139-142 °C[7] |

| Solubility | Not explicitly stated; expected to be sparingly soluble in water and soluble in organic solvents. | Sparingly soluble in water (1.414 g/100 g). Soluble in benzene, chloroform, diethyl ether, and ethanol.[8][9] |

| pKa | Not explicitly stated; expected to be similar to the non-deuterated form. | ~1.69 (Predicted)[8] |

Spectral Data

The introduction of deuterium atoms into the aromatic ring of 2,6-Dichlorobenzoic acid leads to characteristic changes in its mass spectrum and nuclear magnetic resonance (NMR) spectra.

| Spectral Data | Expected Characteristics for this compound |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) is expected at m/z 194. Due to the presence of two chlorine atoms, characteristic isotopic peaks at [M+2]⁺ (m/z 196) and [M+4]⁺ (m/z 198) will be observed. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 177) and -COOH (m/z 149).[10][11] |

| ¹H NMR | The proton NMR spectrum is expected to show a significant reduction or absence of signals in the aromatic region (typically 7.3-7.5 ppm for the non-deuterated analog) due to the deuterium substitution. A broad singlet corresponding to the carboxylic acid proton will be observed in the downfield region (>10 ppm), which will disappear upon D₂O exchange.[12] |

| ²H NMR | The deuterium NMR spectrum should display a signal in the aromatic region corresponding to the chemical shift of the deuterated positions. |

| ¹³C NMR | The carbon-13 NMR spectrum will show signals for the seven carbon atoms. The carbons directly bonded to deuterium may exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift (isotopic shift) compared to the non-deuterated compound. The carbonyl carbon is expected to appear in the 160-180 ppm range.[12] |

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic labeling and structural integrity of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Analysis:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Observe the aromatic region for the absence or significant reduction of proton signals.

-

Identify the broad singlet for the carboxylic acid proton.

-

To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet should disappear.

²H NMR Analysis:

-

Acquire a one-dimensional ²H NMR spectrum to directly observe the deuterium nuclei and confirm their presence in the aromatic region.

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Identify the seven carbon signals.

-

Analyze the multiplicity and chemical shifts of the aromatic carbons to confirm the positions of deuteration.

References

- 1. clearsynth.com [clearsynth.com]

- 2. 2,6-Dichlorobenzoic-d3 Acid | LGC Standards [lgcstandards.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2,6-Dichlorobenzoic-d3 Acid | LGC Standards [lgcstandards.com]

- 5. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichlorobenzoic acid(50-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2,6-Dichlorobenzoic acid 98 50-30-6 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2,6-dichlorobenzoic acid [chemister.ru]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

Isotopic Labeling with Deuterium in Organic Compounds: An In-depth Technical Guide

December 2025

This technical guide provides a comprehensive overview of isotopic labeling with deuterium (B1214612) in organic compounds, with a focus on its application in pharmaceutical research and drug development. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental methodologies, data analysis, and strategic applications of deuterium labeling.

Introduction: The Deuterium Advantage

Deuterium (²H or D), a stable isotope of hydrogen, has become a powerful tool in medicinal chemistry.[1][2] Its strategic incorporation into organic molecules, a process known as deuteration, can significantly alter the physicochemical properties of a compound without changing its fundamental pharmacology. The primary advantage of this modification lies in the Kinetic Isotope Effect (KIE) , which can lead to profound improvements in a drug's pharmacokinetic (PK) profile, including enhanced metabolic stability, increased systemic exposure, and reduced potential for toxic metabolite formation.[3][4] This guide will explore the principles behind this effect and provide practical insights into its application.

Deuterated compounds also serve as invaluable tools in mechanistic studies, acting as tracers to elucidate reaction pathways and metabolic fate.[5] Furthermore, they are widely used as internal standards in mass spectrometry for the precise quantification of analytes in complex biological matrices.[6]

Core Principles: The Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[7][8] The deuterium KIE is observed when a hydrogen atom (¹H) is replaced by a deuterium atom (²H). This effect is rooted in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[7][9]

Due to its greater mass, deuterium forms a stronger covalent bond with carbon than hydrogen does.[7][10] Consequently, the C-D bond has a lower zero-point energy and requires more energy to break.[7][11] In drug metabolism, many Phase I reactions, often catalyzed by Cytochrome P450 (CYP) or aldehyde oxidase (AO) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[6][7][12] By replacing a hydrogen with a deuterium at such a metabolically vulnerable position, the rate of metabolism can be significantly slowed.[7][8]

This attenuation of metabolism can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-life (t½): The drug remains in circulation for a longer period.[4]

-

Increased Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): Overall drug exposure is enhanced.[4][13]

-

Reduced Clearance (CL): The rate of drug removal from the body is decreased.[4][13]

-

Reduced Formation of Toxic Metabolites: By slowing a specific metabolic pathway, the generation of harmful byproducts can be minimized.[4]

It is crucial to note that a significant KIE is only observed when C-H bond cleavage is a rate-limiting step in the drug's overall clearance.[4] A thorough understanding of a compound's metabolic pathways is therefore essential for a successful deuteration strategy.[14]

Caption: The Kinetic Isotope Effect on reaction rates.

Methods of Deuterium Labeling

The introduction of deuterium into organic molecules can be achieved through several synthetic strategies. The choice of method depends on the desired position of the label, the stability of the substrate, and the availability of deuterated starting materials.

Hydrogen-Deuterium (H/D) Exchange

H/D exchange is a common and direct method for introducing deuterium by replacing existing C-H bonds.[6][15] This can be achieved using various catalysts and deuterium sources.

-

Acid/Base Catalysis: Protons on aromatic rings or carbons adjacent to carbonyl groups can be exchanged with deuterium from D₂O in the presence of an acid or base catalyst.[16][17]

-

Metal Catalysis: Transition metals such as palladium, platinum, iridium, and rhodium are effective catalysts for H/D exchange, often using D₂O or D₂ gas as the deuterium source.[15][18][19][20] These reactions can be directed by functional groups on the substrate to achieve regioselectivity.[15]

Reductive Deuteration

This method involves the reduction of a functional group, such as a carbonyl or an alkene, using a deuterium-donating reagent.[21]

-

Reduction of Carbonyls: Ketones and aldehydes can be reduced to deuterated alcohols using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).[21][22]

-

Dehalogenation: Alkyl and aryl halides can be reductively deuterated using a deuterium source in the presence of a catalyst.[21][23]

De Novo Synthesis with Deuterated Building Blocks

This approach involves the total synthesis of a target molecule using commercially available deuterated starting materials or reagents.[6][21] This method provides precise control over the location and number of deuterium atoms.[6] Common deuterated building blocks include deuterated methyl iodide (CD₃I), deuterated methanol (B129727) (CD₃OD), and deuterated benzene (B151609) (C₆D₆).

Experimental Protocols

Precise and robust experimental protocols are critical for the successful synthesis and evaluation of deuterated compounds. Below are representative methodologies for key labeling experiments.

Protocol 1: General Deuterium Labeling via Catalytic H/D Exchange

This protocol outlines a common method for introducing deuterium into a molecule with exchangeable C-H bonds using a heterogeneous catalyst and D₂O.[5]

-

Materials:

-

Substrate (organic molecule to be labeled)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Palladium on Carbon (Pd/C, 10 wt. %)

-

Anhydrous solvent (e.g., dioxane, THF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel (e.g., sealed tube or microwave vial)

-

-

Procedure:

-

Preparation: In a reaction vessel, combine the substrate (e.g., 100 mg), the catalyst (e.g., 10-20 mg Pd/C), and the anhydrous solvent (e.g., 5 mL).[5]

-

Deuterium Source Addition: Add D₂O (e.g., 0.5 mL) to the mixture.

-

Inert Atmosphere: Purge the vessel with an inert gas to remove air.

-

Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically 80-150 °C) with vigorous stirring. Reaction times can vary from hours to days.[5][6]

-

Monitoring: Monitor the reaction progress and deuterium incorporation by taking small aliquots, filtering off the catalyst, and analyzing the residue by ¹H NMR or mass spectrometry.[5]

-

Work-up: Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product using standard techniques such as flash column chromatography or preparative HPLC.[6]

-

Characterization: Confirm the identity, purity, and extent of deuteration of the final product using NMR (¹H and ²H) and mass spectrometry.[6]

-

Caption: Experimental workflow for deuterium labeling via catalytic H/D exchange.

Protocol 2: Reductive Deuteration of a Carbonyl Compound

This protocol describes the synthesis of an α-deuterated alcohol from a ketone using an umpolung strategy with magnesium and D₂O.[22]

-

Materials:

-

Ketone substrate

-

Magnesium (Mg) turnings

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (e.g., Argon)

-

-

Procedure:

-

Reaction Setup: In a flame-dried flask under an argon atmosphere, add Mg turnings and a crystal of iodine.

-

Activation: Add a solution of the ketone and 1,2-dibromoethane in anhydrous THF to the Mg turnings.

-

Deuteration: After the initial reaction subsides, add D₂O (1.5 equivalents) dropwise to the reaction mixture.[22]

-

Reaction Time: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude α-deuterated alcohol by flash column chromatography.

-

Characterization: Confirm the structure and deuterium incorporation using NMR and mass spectrometry.

-

Analytical Characterization

The precise characterization of deuterated compounds is essential to confirm the location and extent of deuterium incorporation and to determine isotopic purity.[14][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance or reduction in the integration of a signal in the ¹H NMR spectrum is a primary indicator of deuterium substitution at a specific position.[16][25]

-

²H NMR: Directly observes the deuterium nuclei, confirming their presence and location in the molecule.[18]

-

¹³C NMR: The signal for a carbon bonded to deuterium is split into a multiplet due to C-D coupling and may show a slight upfield shift.[16]

-

-

Mass Spectrometry (MS):

-

MS is used to determine the overall level of deuterium incorporation by measuring the mass shift of the molecular ion.[14][26]

-

High-resolution mass spectrometry (HRMS) can distinguish between different isotopologues (molecules that differ only in their isotopic composition).[14][24]

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the deuterated compound from impurities and analyze its isotopic distribution.[26]

-

The percentage of deuterium incorporation can be calculated from mass spectrometry data by analyzing the relative intensities of the molecular ions of the unlabeled (M), singly deuterated (M+1), doubly deuterated (M+2), etc., species, after correcting for the natural abundance of isotopes like ¹³C.[27]

Applications in Drug Development

Deuterium labeling is a powerful strategy employed in drug discovery and development to enhance the pharmacokinetic properties of therapeutic agents.[2][4]

"Deuterium Switch" and De Novo Design

-

"Deuterium Switch": This involves creating deuterated versions of existing, approved drugs to improve their therapeutic profile.[4] A prime example is Deutetrabenazine , a deuterated analog of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease.[4][9][28]

-

De Novo Deuterated Drugs: In this approach, deuterium is incorporated early in the drug discovery process to optimize the properties of a new chemical entity (NCE).[4] Deucravacitinib , an oral TYK2 inhibitor for plaque psoriasis, is a successful example of a de novo deuterated drug.[2][29][30]

Caption: Metabolic pathway of tetrabenazine and the effect of deuteration.

Data Presentation: Comparative Pharmacokinetics

The impact of deuteration on pharmacokinetic parameters is best illustrated through direct comparison with their non-deuterated counterparts.

Table 1: Comparative Pharmacokinetics of Deutetrabenazine vs. Tetrabenazine Data for the active metabolites (α+β)-HTBZ following a single 25 mg dose.

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change | Reference(s) |

| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2x Increase | [7] |

| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1x Increase | [7] |

| t½ (hours) | 4.8 | 8.6 | ~1.8x Increase | [7] |

Table 2: Comparative Pharmacokinetics of d9-Methadone vs. Methadone Data following a single intravenous dose in mice.

| Parameter | Methadone | d9-Methadone | Fold Change | Reference(s) |

| Cmax (plasma) | Baseline | Baseline | 4.4x Increase | [13] |

| AUC (plasma) | Baseline | Baseline | 5.7x Increase | [13] |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ~5.2x Reduction | [13] |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | ~5.9x Reduction | [13] |

| Estimated LD50 | Baseline | Baseline | 2.1x Increase | [13] |

Table 3: Kinetic Isotope Effect (KIE) in Drug Metabolism Illustrative KIE values (kH/kD) for various metabolic reactions.

| Drug/Compound | Metabolic Reaction | Enzyme | KIE (kH/kD) | Reference(s) |

| Morphine | N-demethylation | CYP450 | >1 | [31][32] |

| Paroxetine Analog | Methylene C-H oxidation | CYP450 | >1 | [12] |

| Nifedipine Analog | Methyl ester oxidation | CYP450 | High | [31] |

| Generic Aldehyde | Oxidation | Aldehyde Oxidase | >1 | [6][33] |

Conclusion

Deuterium labeling is a versatile and powerful strategy in modern organic chemistry and drug development. By leveraging the kinetic isotope effect, medicinal chemists can strategically modulate the metabolic profiles of drug candidates, leading to improved pharmacokinetic properties and potentially safer and more effective medicines.[2][3] The continued development of novel and efficient deuteration methods, coupled with advanced analytical techniques, will undoubtedly expand the applications of this technology in the future.[2][28] This guide provides a foundational understanding for researchers to effectively utilize deuterium labeling as a tool to advance therapeutic candidates.

References

- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deutetrabenazine - Prescriber's Guide [cambridge.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. benchchem.com [benchchem.com]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 11. Portico [access.portico.org]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis [biophysics-reports.org]

- 19. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]

- 20. Supported Catalyst for Hydrogen/Deuterium Exchange - ChemistryViews [chemistryviews.org]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Researchers Develop Practical Method for Reductive Deuteration of Ketones with Magnesium and D2O----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]

- 23. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]

- 24. researchgate.net [researchgate.net]

- 25. reddit.com [reddit.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Bristol Myers Squibb - New Two-Year Deucravacitinib Data Reinforce Durable Efficacy and Consistent Safety Profile in Treatment of Moderate to Severe Plaque Psoriasis [news.bms.com]

- 30. Deucravacitinib: The First FDA-Approved Oral TYK2 Inhibitor for Moderate to Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

2,6-Dichlorobenzoic acid-d3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorobenzoic acid-d3, a deuterated analog of 2,6-Dichlorobenzoic acid. This document details its molecular properties, applications in analytical and research settings, and a generalized experimental workflow for its use.

Core Molecular Data

Stable isotope-labeled compounds are critical tools in modern research, particularly in quantitative analysis. The key physical and chemical properties of 2,6-Dichlorobenzoic acid and its deuterated form are summarized below for direct comparison.

| Property | 2,6-Dichlorobenzoic Acid | This compound |

| Molecular Formula | C₇H₄Cl₂O₂[1][2] | C₇HD₃Cl₂O₂[3] |

| Molecular Weight | 191.01 g/mol [1][4] | 194.03 g/mol [3][5] |

| CAS Number | 50-30-6[1][4] | 1219805-50-1[3][5] |

Applications in Research and Drug Development

This compound is primarily utilized as an internal standard in analytical chemistry.[6] Its deuteration makes it an ideal tool for isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

The key advantages of using a deuterated internal standard like this compound include:

-

High Accuracy and Precision: It allows for the precise quantification of its non-deuterated counterpart by correcting for variations in sample preparation, instrument response, and matrix effects.[6]

-

Similar Chemical Behavior: As a deuterated analog, it exhibits nearly identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly throughout the analytical process.

-

Distinct Mass Spectrometric Signal: The mass difference between the deuterated standard and the non-deuterated analyte allows for their clear differentiation and independent measurement by a mass spectrometer.

Due to these properties, this compound is an invaluable tool in pharmacokinetic studies, metabolic profiling, and environmental monitoring where accurate quantification of 2,6-Dichlorobenzoic acid is crucial.

Experimental Protocols

A generalized workflow for the application of this compound as an internal standard in a quantitative analysis is outlined below.

References

Stability and Storage of Deuterated Benzoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated benzoic acids. Understanding the stability profile of these isotopically labeled compounds is critical for ensuring their quality, purity, and integrity in research and pharmaceutical development. This document synthesizes available data on deuterated benzoic acids and their non-deuterated counterpart to provide a thorough understanding of their stability characteristics.

Introduction to Deuterated Benzoic Acids

Deuterated benzoic acids are stable, non-radioactive isotopically labeled analogs of benzoic acid where one or more hydrogen atoms have been replaced by deuterium (B1214612). These compounds are valuable tools in various scientific applications, including as internal standards for quantitative analysis by mass spectrometry, as tracers in metabolic studies, and in mechanistic studies to probe kinetic isotope effects. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule, which may influence its stability.

Recommended Storage Conditions and Shelf Life

Proper storage is essential to maintain the chemical and isotopic purity of deuterated benzoic acids. The following recommendations are based on information from suppliers and general best practices for stable isotope-labeled compounds.

Table 1: Recommended Storage Conditions and Shelf Life for Deuterated Benzoic Acid (Solid)

| Parameter | Recommendation | Citation |

| Storage Temperature | Room temperature is generally acceptable for short-term storage. For long-term storage, -20°C is recommended to minimize any potential for degradation. | [1] |

| Light | Store protected from light. | [1] |

| Moisture | Store in a dry environment. Keep container tightly sealed to prevent moisture absorption. | [1] |

| Shelf Life (Solid) | 3 years when stored at -20°C. |

Table 2: Stability of Deuterated Benzoic Acid in Solution

| Solvent | Storage Temperature | Shelf Life | Citation |

| DMSO | -80°C | 6 months | |

| DMSO | -20°C | 1 month |

Stability Profile and Degradation Pathways

Deuterated benzoic acids are generally stable compounds under recommended storage conditions. However, they can be susceptible to degradation under stress conditions such as high temperature, extreme pH, and exposure to light. The degradation pathways are expected to be similar to those of non-deuterated benzoic acid.

Thermal Degradation

At elevated temperatures, the primary degradation pathway for benzoic acid is decarboxylation to form benzene (B151609) and carbon dioxide. Studies on non-deuterated benzoic acid have shown that it remains stable at temperatures up to 300°C in subcritical water.[2] Significant thermal decomposition of benzoic acid has been observed at temperatures between 475°C and 499°C. Given the stronger C-D bond compared to the C-H bond, deuterated benzoic acids may exhibit slightly enhanced thermal stability.

Hydrolytic Degradation

Deuterated benzoic acids are stable to hydrolysis under neutral conditions. The stability can be influenced by pH. While specific data for deuterated benzoic acid is limited, studies on benzoic acid show its solubility is pH-dependent.

Photodegradation

Exposure to ultraviolet (UV) light can induce degradation of benzoic acid. The primary photodegradation products of non-deuterated benzoic acid include hydroxylated derivatives such as salicylic (B10762653) acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. It is anticipated that deuterated benzoic acids would follow a similar photodegradation pathway.

Oxidative Degradation

Deuterated benzoic acids can be susceptible to oxidative degradation in the presence of strong oxidizing agents.

The following diagram illustrates the potential degradation pathways for deuterated benzoic acid based on known degradation of benzoic acid.

Caption: Potential degradation pathways of deuterated benzoic acid under various stress conditions.

Experimental Protocols for Stability Assessment

To evaluate the stability of deuterated benzoic acids, a comprehensive stability-indicating method should be developed and validated. This typically involves forced degradation studies followed by analysis using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Study Protocol

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to establish the degradation pathways.

Table 3: General Protocol for Forced Degradation of Deuterated Benzoic Acid

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal Degradation (Solid) | Dry Heat | 80°C | 24, 48, 72 hours |

| Thermal Degradation (Solution) | In a suitable solvent | 80°C | 24, 48, 72 hours |

| Photostability | ICH Q1B Option 2 light source | 25°C | As per ICH guidelines |

The following diagram outlines the general workflow for conducting a forced degradation study.

Caption: General workflow for conducting forced degradation studies on deuterated benzoic acids.

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial to separate the parent deuterated benzoic acid from its potential degradation products. The following HPLC method is a starting point and may require optimization for specific deuterated benzoic acid analogs and their degradation products.

Table 4: Example HPLC Method Parameters for Analysis of Benzoic Acid

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 230 nm |

Methodology:

-

Standard and Sample Preparation: Prepare stock solutions of the deuterated benzoic acid reference standard and the stressed samples in a suitable diluent (e.g., mobile phase).

-

Chromatographic Run: Inject the standards and samples onto the HPLC system.

-

Data Analysis: Quantify the amount of the parent deuterated benzoic acid remaining and identify and quantify any degradation products by comparing their retention times and UV spectra with those of the reference standard. For identification of unknown degradants, LC-MS is recommended.

The following diagram illustrates the typical workflow for a stability-indicating HPLC analysis.

Caption: Workflow for the analysis of deuterated benzoic acid stability samples using HPLC.

Conclusion

Deuterated benzoic acids are generally stable compounds when stored under appropriate conditions. This guide provides a framework for their proper storage and a comprehensive approach to evaluating their stability. By understanding the potential degradation pathways and employing robust analytical methods, researchers and drug development professionals can ensure the quality and reliability of these important scientific tools. While specific quantitative stability data for deuterated benzoic acids is not extensively available, the information provided for the non-deuterated analog serves as a strong basis for stability assessment. It is recommended to perform compound-specific stability studies for critical applications.

References

The Role of 2,6-Dichlorobenzoic Acid-d3 as a Xenobiotic Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichlorobenzoic acid (2,6-DCBA) as a xenobiotic metabolite, with a special focus on the role of its deuterated analog, 2,6-Dichlorobenzoic acid-d3 (2,6-DCBA-d3), in modern analytical and metabolic studies. 2,6-DCBA is a known bacterial metabolite, notably formed during the degradation of the herbicide dichlobenil (B1670455).[1][2] While its direct mammalian metabolism is not extensively documented, understanding its biotransformation is crucial for environmental and toxicological assessments. This guide details the known metabolic pathways, presents quantitative data from analytical methodologies, outlines experimental protocols, and provides visual representations of key processes to support researchers in the fields of drug metabolism, environmental science, and toxicology.

Introduction to 2,6-Dichlorobenzoic Acid as a Xenobiotic Metabolite

2,6-Dichlorobenzoic acid (2,6-DCBA) is a halogenated aromatic carboxylic acid.[3] It is recognized primarily as a bacterial xenobiotic metabolite.[3] A significant source of 2,6-DCBA in the environment is the microbial degradation of the herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil).[1][2] This process typically involves the initial hydrolysis of dichlobenil to 2,6-dichlorobenzamide (B151250) (BAM), a persistent and mobile compound often detected in groundwater, which is then further hydrolyzed to 2,6-DCBA.[1][4][5]

From a toxicological and drug development perspective, understanding the fate of such xenobiotics in biological systems is paramount. Halogenated aromatic compounds can exhibit persistence and potential toxicity, necessitating robust analytical methods to monitor their presence and metabolic conversion.

The Role of this compound in Metabolic Research

Due to its chemical properties, the direct analysis of 2,6-DCBA in complex biological or environmental matrices can be challenging. This is where isotopically labeled internal standards, such as this compound, become indispensable.

2,6-DCBA-d3 is the deuterium-labeled form of 2,6-DCBA. In mass spectrometry-based analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated standards are the gold standard for accurate quantification. They are chemically almost identical to the analyte of interest, meaning they co-elute during chromatography and have similar ionization efficiencies. However, their increased mass allows them to be distinguished from the non-labeled analyte by the mass spectrometer. This allows for precise correction of variations that can occur during sample preparation, injection, and ionization, leading to more accurate and reliable quantitative data.

Metabolic Pathways of 2,6-Dichlorobenzoic Acid

The metabolism of 2,6-DCBA has been primarily studied in microorganisms, particularly in the context of herbicide degradation. Mammalian metabolism of 2,6-DCBA is less characterized, but can be inferred from the general principles of xenobiotic biotransformation.

Microbial Degradation

Several bacterial strains are capable of degrading 2,6-DCBA. A well-documented pathway is found in Aminobacter sp. strain MSH1, which can utilize 2,6-dichlorobenzamide (BAM) as a sole carbon and energy source.[2]

The initial step in this pathway is the conversion of BAM to 2,6-DCBA by an amidase.[2] The subsequent degradation of 2,6-DCBA in MSH1 is encoded by genes on a separate plasmid, pBAM2.[2] While the complete pathway to central metabolites is complex and can vary between organisms, it generally involves hydroxylation and ring cleavage. Some bacteria, like Pseudomonas stutzeri, can also utilize 2,5-dichlorobenzoic acid as a carbon and energy source, but not 2,6-DCBA, though they can cometabolize it.

Hypothetical Mammalian Biotransformation

In mammals, xenobiotic metabolism typically proceeds through Phase I and Phase II reactions to increase water solubility and facilitate excretion. While specific data for 2,6-DCBA is limited, a plausible metabolic pathway can be proposed based on the metabolism of other benzoic acids.[6][7]

-

Phase I (Functionalization): The primary Phase I reaction for an aromatic compound like 2,6-DCBA would likely be hydroxylation , catalyzed by cytochrome P450 (CYP) enzymes in the liver. This would introduce a hydroxyl group onto the aromatic ring, forming a hydroxylated 2,6-dichlorobenzoic acid.

-

Phase II (Conjugation): The newly introduced hydroxyl group or the existing carboxylic acid group can then undergo conjugation with endogenous molecules.[8][9][10] Common conjugation reactions for carboxylic acids include:

-

Glucuronidation: Attachment of glucuronic acid, a major pathway for many xenobiotics.

-

Amino Acid Conjugation: Conjugation with amino acids like glycine (B1666218) or taurine. For example, benzoic acid is metabolized to its glycine conjugate, hippuric acid, in mammals.[6]

-

The resulting conjugates are more polar and readily excreted in urine or bile.

Analytical Methodologies and Data

The accurate quantification of 2,6-DCBA as a xenobiotic metabolite relies on sensitive and selective analytical techniques, primarily chromatography coupled with mass spectrometry.

Experimental Protocols

A general workflow for the analysis of 2,6-DCBA in a biological or environmental sample using LC-MS/MS with 2,6-DCBA-d3 as an internal standard is outlined below.

4.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Collection: Collect the sample (e.g., water, soil extract, urine, plasma).

-

Spiking: Add a known amount of this compound internal standard to the sample.

-

Acidification: Adjust the pH of the sample to ~2.5 to ensure 2,6-DCBA is in its protonated form.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

-

Sample Loading: Load the acidified sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interferences.

-

Elution: Elute 2,6-DCBA and the internal standard with a strong organic solvent like methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2,6-DCBA and 2,6-DCBA-d3.

-

Quantitative Data

The use of deuterated internal standards allows for the establishment of robust and sensitive analytical methods. The following table summarizes typical performance data for the analysis of 2,6-DCBA and related compounds in water samples using SPE followed by LC-MS/MS.

| Parameter | 2,6-Dichlorobenzoic acid (2,6-DCBA) | Unit | Reference |

| Limit of Detection (LOD) | 0.021 | µg/L | [11] |

| Limit of Quantitation (LOQ) | 0.071 | µg/L | [11] |

| Recovery (at 1.0 µg/L) | 91 - 110 | % | [11] |

| Relative Standard Deviation (RSD) | 3 - 22 | % | [11] |

Table 1: Performance data for the analysis of 2,6-DCBA in groundwater using SPE-LC-MS/MS.[11]

Conclusion

2,6-Dichlorobenzoic acid is an important xenobiotic metabolite, particularly in environments impacted by the herbicide dichlobenil. While its microbial degradation is a key area of study, its potential for mammalian biotransformation warrants further investigation, especially for comprehensive risk assessment. The use of this compound as an internal standard is critical for the development of reliable and accurate analytical methods, enabling precise quantification in complex matrices. The protocols and data presented in this guide provide a foundational framework for researchers and professionals engaged in the study of this and other halogenated xenobiotics, facilitating advancements in drug metabolism, environmental monitoring, and toxicology.

References

- 1. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pub.geus.dk [pub.geus.dk]

- 5. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Drug metabolism Phase II reaction | PPTX [slideshare.net]

- 10. Reactome | Phase II - Conjugation of compounds [reactome.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Acidic Analytes in Biological Matrices using 2,6-Dichlorobenzoic acid-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract